molecular formula C11H12ClN3O3 B2557711 1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2193064-67-2

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No. B2557711
CAS RN: 2193064-67-2
M. Wt: 269.69
InChI Key: LGJORYBESYPCBG-UHFFFAOYSA-N
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Description

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). Notably, 1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride serves as an essential boron reagent in SM coupling reactions . The mild reaction conditions and functional group tolerance make SM coupling widely applicable in synthetic chemistry.

Derivatives Synthesis

Researchers have explored the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives using this compound as a starting material. These derivatives exhibit diverse biological activities and are of interest in drug discovery and medicinal chemistry. The systematic assembly of the pyrazolopyridine system has been investigated, considering both advantages and drawbacks .

Biomedical Applications

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride and its derivatives have shown promise in biomedical applications. These include potential roles as anti-inflammatory agents, kinase inhibitors, or modulators of cellular pathways. Further studies are ongoing to explore their therapeutic potential .

properties

IUPAC Name

1-(5-ethoxypyridin-3-yl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3.ClH/c1-2-17-9-5-8(6-12-7-9)14-4-3-10(13-14)11(15)16;/h3-7H,2H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJORYBESYPCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)N2C=CC(=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

CAS RN

2193064-67-2
Record name 1-(5-ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride
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